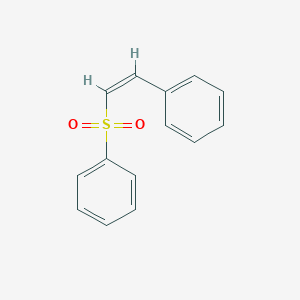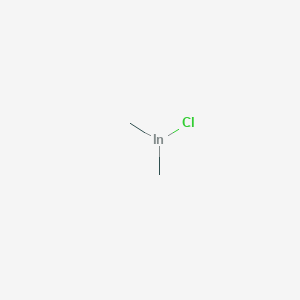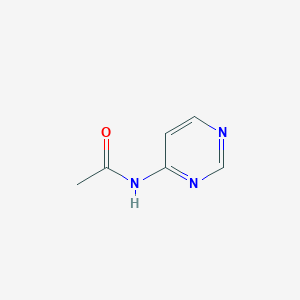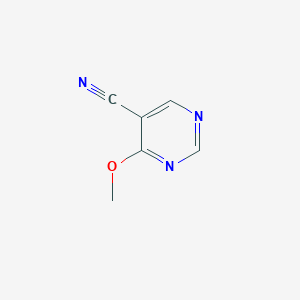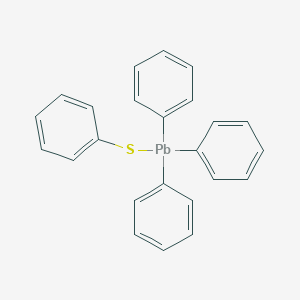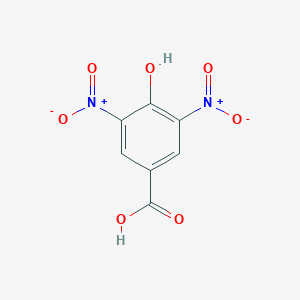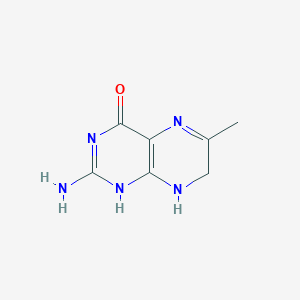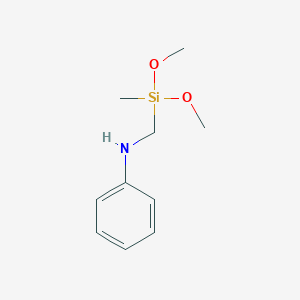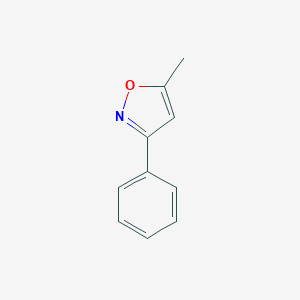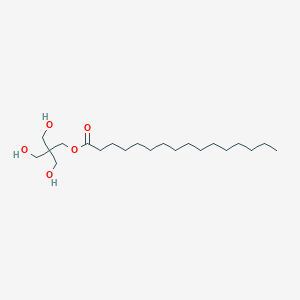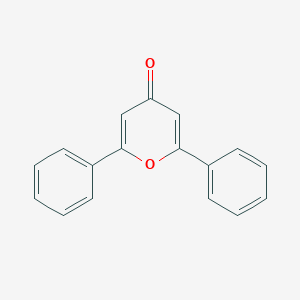
2-Methyl-1-heptene
Descripción general
Descripción
2-Methyl-1-heptene is a chemical compound with the molecular formula C8H16 . It is also known by other names such as 1-Heptene, 2-methyl-, and 2-Methylhept-1-ene .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-heptene can be represented by the InChI string:InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h2,4-7H2,1,3H3 . The compound has a molecular weight of 112.21 g/mol . Physical And Chemical Properties Analysis
2-Methyl-1-heptene has a density of 0.7±0.1 g/cm3, a boiling point of 117.7±7.0 °C at 760 mmHg, and a vapour pressure of 20.6±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 34.1±0.8 kJ/mol and a flash point of 10.0±0.0 °C . The compound has a molar refractivity of 38.7±0.3 cm3 .Aplicaciones Científicas De Investigación
Epoxidation of Olefins
2-Methyl-1-heptene: finds application in the epoxidation of olefins. Researchers have investigated its role in this process, particularly when combined with hydrogen peroxide (H₂O₂). Notably, an ionic liquid, such as 1-butyl-3-methylimidazolium hexafluorophosphate , serves as an activator, while the Keggin polyoxometalate [bmim]₃PW₁₂O₄₀ acts as the catalyst .
Safety and Hazards
2-Methyl-1-heptene is a highly flammable liquid and vapour. It may be fatal if swallowed and enters airways . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and not inducing vomiting if swallowed . In case of skin contact, contaminated clothing should be removed immediately and the affected areas should be rinsed with water .
Propiedades
IUPAC Name |
2-methylhept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h2,4-7H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBGGJURENJHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074009 | |
| Record name | 1-Heptene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-heptene | |
CAS RN |
15870-10-7 | |
| Record name | 2-Methyl-1-heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15870-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-heptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015870107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-1-HEPTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Heptene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylhept-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1-HEPTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/950L7O6RJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-Methyl-1-heptene?
A1: 2-Methyl-1-heptene is primarily used as a precursor in the production of other chemicals. One notable application is its use in synthesizing 2-Methoxy-2-methylheptane (MMH) [, ], a potential gasoline additive proposed as a less environmentally damaging alternative to methyl tert-butyl ether (MTBE) [, , ].
Q2: How does the molecular structure of 2-Methyl-1-heptene influence its reactivity?
A2: As an alkene, 2-Methyl-1-heptene possesses a carbon-carbon double bond, a site of high electron density. This feature makes it susceptible to electrophilic attack, enabling reactions like addition reactions with halogens [] and polymerization reactions [, ]. The presence of the methyl group on the second carbon atom introduces steric hindrance, potentially influencing the regioselectivity of these reactions.
Q3: How does the carbon chain length of 2-Methyl-1-heptene affect its reaction rate with hydroxyl radicals (OH)?
A3: Studies have shown that the rate constants for the reaction of OH radicals with alkenes, including 2-Methyl-1-heptene, increase with increasing carbon chain length []. This trend suggests that the alkyl substituent groups contribute to the overall reactivity with OH radicals, likely through hydrogen atom abstraction [].
Q4: Can 2-Methyl-1-heptene be used in reactive distillation processes?
A4: Research suggests that incorporating 2-Methyl-1-heptene into a reactive distillation setup for MMH production can offer significant advantages [, ]. This approach integrates the reaction and separation processes, potentially leading to lower energy consumption, capital costs, and overall annual costs compared to conventional reactor-column sequences [, ].
Q5: Are there any spectroscopic techniques for identifying and characterizing 2-Methyl-1-heptene?
A5: Yes, infrared (IR) [, ] and Raman spectroscopy [, ] have been used to characterize 2-Methyl-1-heptene. These techniques exploit the vibrational modes of the molecule's bonds, generating unique spectral fingerprints for identification. Researchers have reported specific IR absorption bands and Raman frequencies characteristic of 2-Methyl-1-heptene's molecular structure [, , , ].
Q6: What is the role of 2-Methyl-1-heptene in studying metallaaziridinium ion pairs?
A6: 2-Methyl-1-heptene serves as a reactant in studying the reactivity of metallaaziridinium ion pairs []. Research shows that 2-Methyl-1-heptene inserts into the metal-carbon bond of these complexes, forming stable five-membered heterocycles []. This reaction is stereoselective, with the product distribution influenced by the olefin's structure and, to a lesser extent, the metal center's nature [].
Q7: Can the interaction of 2-Methyl-1-heptene with catalysts be studied using computational methods?
A7: Yes, Density Functional Theory (DFT) calculations have been employed to study the insertion of 2-Methyl-1-heptene into the metal-carbon bond of metal complexes [, ]. These calculations provide valuable insights into the reaction mechanism, energetics, and the influence of factors like counterions and solvent on the reaction pathway [].
Q8: Does 2-Methyl-1-heptene have any known toxicity?
A8: While not extensively studied, 2-Methyl-1-heptene, like many alkenes, could potentially exhibit toxicity. One study showed that structurally similar terminal alkenes, including 1-heptene, could destroy cytochrome P-450 in rat liver microsomes []. This finding suggests a need for careful handling and further investigation into potential toxicological effects.
Q9: How can we analyze the content of double bonds in materials like polyethylene using 2-Methyl-1-heptene as a reference?
A9: 2-Methyl-1-heptene, along with other alkenes like trans-4-decene and 1-decene, can be used as a calibration standard in infrared spectroscopy to quantify the content of different types of double bonds (trans-vinylidene, vinyl, vinylidene) in polyethylene []. This method involves saturating the double bonds in polyethylene with bromine and then comparing the IR spectra of the brominated and non-brominated samples to the calibration curve generated using the standard alkenes [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



